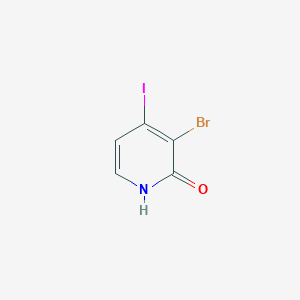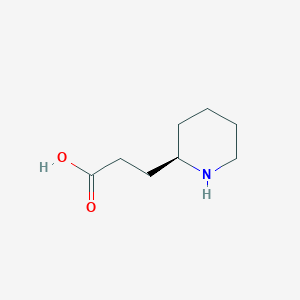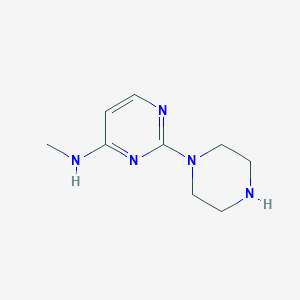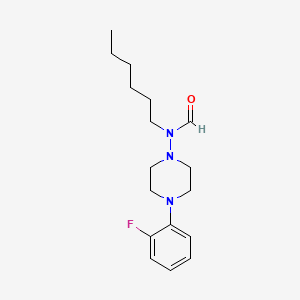
N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and a hexylformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide typically involves the reaction of 1-(2-fluorophenyl)piperazine with hexyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: The major products include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the fluorine atom.
Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs).
Biology: The compound is used in biological assays to study its effects on cellular processes and transporter functions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor, binding to the transporter and preventing the uptake of nucleosides. This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another inhibitor of ENTs, more selective to ENT2 than ENT1.
1-(2-Fluorophenyl)piperazine: A precursor in the synthesis of various piperazine derivatives.
Uniqueness
N-(4-(2-Fluorophenyl)piperazin-1-yl)-N-hexylformamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hexylformamide moiety differentiates it from other piperazine derivatives, potentially offering unique interactions with molecular targets.
Properties
Molecular Formula |
C17H26FN3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[4-(2-fluorophenyl)piperazin-1-yl]-N-hexylformamide |
InChI |
InChI=1S/C17H26FN3O/c1-2-3-4-7-10-21(15-22)20-13-11-19(12-14-20)17-9-6-5-8-16(17)18/h5-6,8-9,15H,2-4,7,10-14H2,1H3 |
InChI Key |
NRLVPWHWWDKBNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C=O)N1CCN(CC1)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


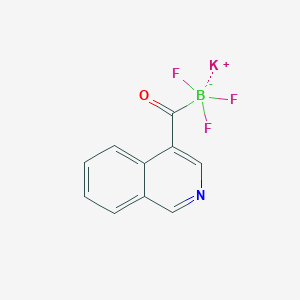
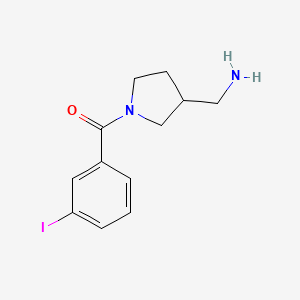
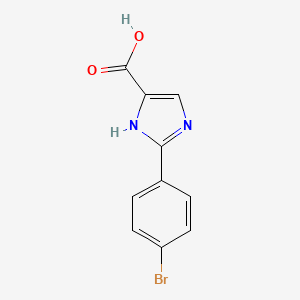
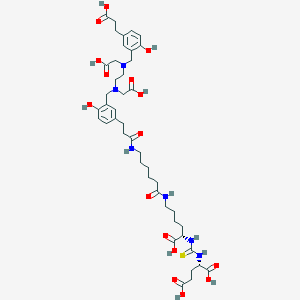

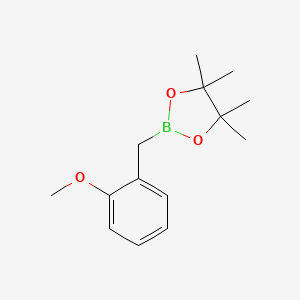
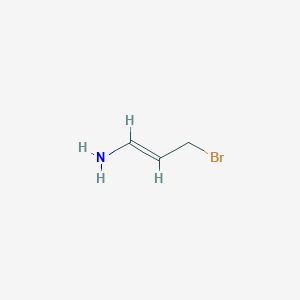
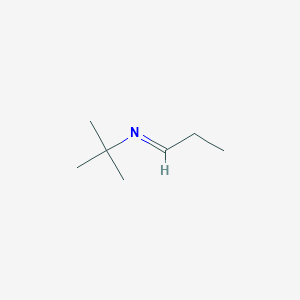
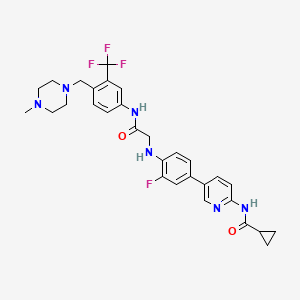
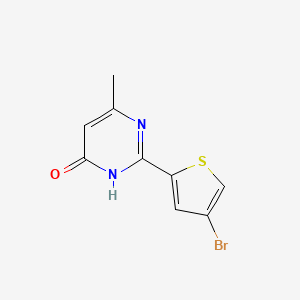
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
